molecular formula C5H8ClF3O B1430761 1-(2-Chloro-1,1,2-trifluoroethoxy)propane CAS No. 380-43-8

1-(2-Chloro-1,1,2-trifluoroethoxy)propane

Cat. No.: B1430761
CAS No.: 380-43-8
M. Wt: 176.56 g/mol
InChI Key: VAQBXLDLDMFYQU-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)propane is an organic compound with the molecular formula C5H8ClF3O It belongs to the family of trifluoromethyl ethers and is characterized by the presence of a chloro and trifluoroethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-1,1,2-trifluoroethoxy)propane can be synthesized through the reaction of 1,1,2-trifluoro-2-chloroethanol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1,1,2-trifluoroethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)propane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes and the exertion of its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-1,1,2-trifluoroethoxy)butane
  • 1-(2-Chloro-1,1,2-trifluoroethoxy)ethane
  • 1-(2-Chloro-1,1,2-trifluoroethoxy)pentane

Uniqueness

1-(2-Chloro-1,1,2-trifluoroethoxy)propane is unique due to its specific combination of chloro and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF3O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBXLDLDMFYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784406
Record name 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-43-8
Record name 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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